molecular formula C3H6N4S B14639856 5H-Tetrazole-5-thione, 1,4-dihydro-1,4-dimethyl-

5H-Tetrazole-5-thione, 1,4-dihydro-1,4-dimethyl-

Cat. No.: B14639856
M. Wt: 130.17 g/mol
InChI Key: QOPRFSKDPFXBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole is a heterocyclic compound containing sulfur and nitrogen atoms It is part of the tetrazole family, known for their high nitrogen content and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction proceeds through the formation of thiohydrazonate intermediates, which undergo cyclization to yield the desired tetrazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The nitrogen atoms in the tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole involves its interaction with biological targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions and other biomolecules, leading to the inhibition or activation of specific pathways. For example, the compound may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole is unique due to its specific combination of sulfur and nitrogen atoms in the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C3H6N4S

Molecular Weight

130.17 g/mol

IUPAC Name

1,4-dimethyltetrazole-5-thione

InChI

InChI=1S/C3H6N4S/c1-6-3(8)7(2)5-4-6/h1-2H3

InChI Key

QOPRFSKDPFXBLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N(N=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.